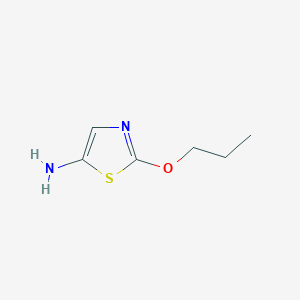
2-Propoxythiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxythiazol-5-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various biologically active molecules The structure of this compound consists of a thiazole ring substituted with a propoxy group at the 2-position and an amino group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxythiazol-5-amine typically involves the reaction of 2-bromo-1-propoxyethane with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propoxythiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include thiazolidine derivatives.
- Substitution products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Propoxythiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propoxythiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and vasodilatory effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting cytotoxic effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: A precursor to various thiazole derivatives with antimicrobial properties.
2-Propylthiazol-5-amine: Similar structure but with a propyl group instead of a propoxy group.
2-Methylthiazol-5-amine: Contains a methyl group, known for its use in the synthesis of thiazole-based drugs.
Uniqueness: 2-Propoxythiazol-5-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C6H10N2OS |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
2-propoxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C6H10N2OS/c1-2-3-9-6-8-4-5(7)10-6/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
USJRQGNBUFOQKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC=C(S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)
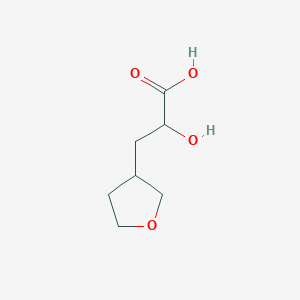

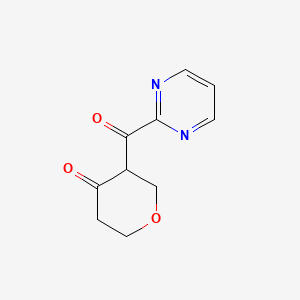

![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)
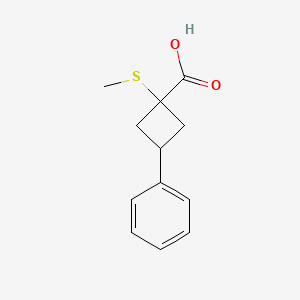
![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
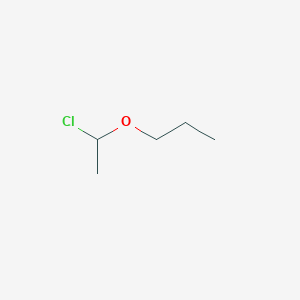

![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
